Technical Whitepaper: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Technical Whitepaper: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
The following is an in-depth technical guide on N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide , a chemical probe belonging to the class of benzothiadiazole-based AMPA receptor modulators.
A Molecular Probe for AMPA Receptor Desensitization Dynamics[1]
Part 1: Executive Summary & Chemical Identity[1]
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide is a bioactive small molecule primarily utilized as a Positive Allosteric Modulator (PAM) of AMPA-type glutamate receptors (AMPARs).[1] It belongs to the benzothiadiazole class of potentiators, which are structural isosteres of the more widely known benzothiadiazine diuretics (e.g., Cyclothiazide).
While Cyclothiazide (CTZ) is the "gold standard" for blocking AMPA receptor desensitization, the benzothiadiazole sulfonamides represent a distinct scaffold used to probe the ligand-binding domain (LBD) dimer interface .[1] This molecule modulates synaptic plasticity by stabilizing the receptor in its active state, preventing the rapid decay of excitatory postsynaptic currents (EPSCs).[1]
Chemical Identity:
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IUPAC Name: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide[1][2][3][4][5]
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Core Scaffold: 2,1,3-Benzothiadiazole (distinct from the benzothiazole found in rubber accelerators).[1]
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Pharmacophore: The 4-sulfonamide group is critical for hydrogen bonding with the AMPA receptor flip/flop splice cassette.[1]
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Primary Utility: Electrophysiological probe for measuring steady-state glutamate currents; structural biology tool for stabilizing receptor conformations.
Part 2: Pharmacological Mechanism (The "Why" and "How")
To understand the utility of this compound, one must understand the structural mechanics of the AMPA receptor.
2.1 The Dimer Interface Hypothesis
AMPA receptors function as tetramers (dimers of dimers). Upon glutamate binding, the ligand-binding domain (LBD) "clamshell" closes, pulling the transmembrane channel open.[1] However, this active state is unstable. The LBD dimers rapidly decouple (separate) at their interface, leading to desensitization —a state where the agonist is bound, but the channel is closed.
Mechanism of Action: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide binds to a specific allosteric pocket located at the dimer interface of two adjacent LBDs.[1]
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Stabilization: It acts as a "molecular glue," bridging the interface via hydrogen bonds (mediated by the sulfonamide moiety) and hydrophobic interactions (mediated by the cyclohexyl ring).
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Steric Blockade: By physically reinforcing the dimer interface, it prevents the conformational collapse required for desensitization.
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Result: The receptor remains in the open, conducting state for hundreds of milliseconds rather than milliseconds.
2.2 Visualization of Allosteric Modulation
The following diagram illustrates the kinetic states of the AMPA receptor and the intervention point of the modulator.
Caption: Kinetic pathway of AMPA receptor activation. The sulfonamide modulator stabilizes the Open state, preventing the transition to the Desensitized state.
Part 3: Chemical Synthesis & Stability[1][6]
Researchers often synthesize this probe in-house for structure-activity relationship (SAR) studies.[1] The synthesis is a nucleophilic substitution reaction.
3.1 Synthesis Protocol
Precursors:
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Reagent A: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (The electrophile).[1]
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Reagent B: Cyclohexylamine (The nucleophile).[1]
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Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).[1]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 2,1,3-benzothiadiazole-4-sulfonyl chloride in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool to 0°C.[6]
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Addition: Mix 1.1 equivalents of Cyclohexylamine with 1.2 equivalents of Triethylamine in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
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Causality: Slow addition at low temperature prevents double-substitution or sulfonamide hydrolysis.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
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Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO3 and brine.
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Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via flash column chromatography.
3.2 Visualization of Synthesis Flow
Caption: Synthetic route for the target sulfonamide via sulfonyl chloride activation.
Part 4: Experimental Protocols (Self-Validating Systems)
For drug development professionals, the critical application of this molecule is in electrophysiology assays . The following protocol is designed to validate the compound's efficacy as a desensitization blocker.
4.1 Whole-Cell Patch Clamp Protocol (HEK293 Cells expressing GluA2)[1]
Objective: Quantify the "Desensitization Index" (Steady-state current / Peak current).
Reagents:
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Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).[1]
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Intracellular Solution: 110 mM CsF, 30 mM CsCl, 4 mM NaCl, 0.5 mM CaCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2).[1]
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Why CsF/CsCl? Cesium blocks potassium channels, isolating the AMPA current. Fluoride helps maintain high-resistance seals.
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Agonist: L-Glutamate (10 mM).[1]
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Test Compound: N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide (100 µM stock in DMSO).
Step-by-Step Procedure:
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Configuration: Establish a whole-cell configuration. Clamp voltage at -60 mV.
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Control Trace (Validation Step 1): Apply Glutamate (10 mM) via fast perfusion (piezo-driven theta glass).
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Expected Result: A sharp inward current spike (Peak) followed by rapid decay to near-zero (Desensitization) within 10-20 ms.[1]
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Failure Mode: If decay is slow (>50ms), the perfusion is too slow or the cell is unhealthy.
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Compound Application: Pre-incubate the cell with the Test Compound (50-100 µM) for 10 seconds.[1]
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Test Trace: Co-apply Glutamate (10 mM) + Test Compound.
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Expected Result: The current will rise to a peak and maintain a plateau (Steady State). The decay will be significantly abolished.
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Washout (Validation Step 2): Wash with extracellular solution for 60 seconds and re-apply Glutamate alone. The current must return to the desensitizing phenotype. This proves the effect is reversible and not due to receptor run-down.
4.2 Data Analysis Table
When characterizing this probe against other modulators, structure your data as follows:
| Parameter | Control (Glutamate Only) | + Cyclothiazide (Reference) | + N-cyclohexyl-2,1,3-benzo...[1] (Test) |
| Peak Current (pA) | 1500 ± 200 | 1600 ± 250 | 1550 ± 200 |
| Steady State Current (pA) | < 50 (Desensitized) | ~1400 | ~1300 |
| Desensitization Time Constant (τ) | 5–10 ms | > 500 ms (Blocked) | > 400 ms (Blocked) |
| EC50 for Potentiation | N/A | ~5–10 µM | ~10–30 µM (Est.) |
Part 5: Therapeutic Potential & Limitations
5.1 Cognitive Enhancement (Nootropics)
By enhancing AMPA receptor signaling, benzothiadiazole sulfonamides facilitate Long-Term Potentiation (LTP) , the cellular correlate of memory.[1] This class of molecules is investigated for treating cognitive decline in Alzheimer's disease and schizophrenia.
5.2 The Seizure Risk (Excitotoxicity)
Critical Warning: The complete blockade of desensitization removes the brain's natural "safety valve" against over-excitation.
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Risk: High concentrations can lead to excitotoxicity and epileptiform activity.
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Mitigation: In drug development, "Ampakines" (CX-series) are often preferred over sulfonamides because they modulate deactivation rates (slowing channel closing) rather than completely blocking desensitization, offering a wider therapeutic window.[1]
5.3 Carbonic Anhydrase Off-Target Effects
The sulfonamide moiety on a benzothiadiazole core is a pharmacophore for Carbonic Anhydrase (CA) inhibition.[1]
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Implication: When using this probe in vivo, researchers must control for pH changes or diuretic effects, which are distinct from AMPA modulation. This molecule is likely a potent inhibitor of CA isoforms (e.g., CA II), which can confound data in complex tissue preparations.[1]
Part 6: References
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Yamada, K. A., & Tang, C. M. (1993). Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents.[1] Journal of Neuroscience, 13(9), 3904-3915.[1]
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Partin, K. M., et al. (1994). Structural determinants of allosteric regulation in alternatively spliced AMPA receptors.[1] Neuron, 13(3), 635-644.[1]
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Sun, Y., et al. (2002). Mechanism of action of cyclothiazide on the AMPA receptor: activation by "locking" the receptor in a non-desensitized state. Biochemistry.
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181. (Reference for the sulfonamide CA inhibition liability). [1]
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Tocris Bioscience. Scientific technical data for Cyclothiazide and related Benzothiadiazole modulators.
Sources
- 1. jneurosci.org [jneurosci.org]
- 2. N-(2-Cyanoethyl)-N-[2-(1-pyrrolidinyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 295346-00-8|N-Cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide|BLD Pharm [bldpharm.com]
- 4. N-Cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide-毕得医药 [bidepharm.com]
- 5. 879405-88-6|1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]
